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Compound of Interest

Compound Name: FPI-1523

Cat. No.: B12387629

This guide provides a detailed comparative kinetic analysis of FPI-1523 and other clinically
relevant diazabicyclooctane (DBO) (-lactamase inhibitors. The content is intended for
researchers, scientists, and drug development professionals working in the field of antibacterial
drug discovery.

Introduction

The emergence of B-lactamase-mediated resistance in Gram-negative bacteria poses a
significant threat to the efficacy of B-lactam antibiotics. Diazabicyclooctanes (DBOSs) are a class
of non-B-lactam B-lactamase inhibitors that have shown great promise in overcoming this
resistance. FPI-1523 is a potent DBO derivative that, like other members of its class, not only
inhibits a broad spectrum of serine B-lactamases but also exhibits intrinsic antibacterial activity
through the inhibition of penicillin-binding proteins (PBPs). This guide presents a comparative
analysis of the kinetic properties of FPI-1523 against other notable DBOs, providing valuable
insights for further drug development.

Data Presentation

The following tables summarize the kinetic parameters of FPI-1523 and other DBOs against
key serine B-lactamases (CTX-M-15 and OXA-48) and Penicillin-Binding Protein 2 (PBP2).

Table 1: Comparative Kinetic Parameters for Inhibition of Serine 3-Lactamases
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Compound Enzyme k2/Ki (M—1s™?)
FPI1-1523 CTX-M-15 1.1x10°
OXA-48 2.9 x 103

Avibactam CTX-M-15 1.0x10°
OXA-48 1.2 x103

Relebactam AmpC 5.0x 103
Nacubactam AmpC 7.4 x103
Zidebactam AmpC 6.9 x 102

Data for FPI-1523 and Avibactam from King et al., 2016. Data for other DBOs against AmpC
from Tooke et al., 2021.

Table 2: Comparative ICso Values for Inhibition of PBP2

Compound Target ICs0 (M)
FPI1-1523 E. coli PBP2 3.2
Avibactam E. coli PBP2 63

Data from King et al., 2016.

Experimental Protocols

The kinetic parameters presented in this guide were determined using established
methodologies as described in the scientific literature. A general protocol for the key
experiments is provided below.

Determination of B-Lactamase Inhibition Kinetics (k2/Ki)

The second-order acylation rate constant (k2/Ki) for the inhibition of serine 3-lactamases by
DBOs is typically determined using a competition assay with a chromogenic substrate, such as
nitrocefin.
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Materials:

Purified B-lactamase enzyme (e.g., CTX-M-15, OXA-48)

DBO inhibitor (e.g., FPI-1523, avibactam)

Nitrocefin (chromogenic (3-lactam substrate)

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Microplate reader

Procedure:

Prepare a series of dilutions of the DBO inhibitor in the assay buffer.
» In a 96-well microplate, add the -lactamase enzyme to each well.

¢ Add the different concentrations of the DBO inhibitor to the wells and incubate for a defined
period to allow for inhibitor binding.

« Initiate the reaction by adding a solution of nitrocefin to each well.

o Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at
486 nm in kinetic mode using a microplate reader.

o The rate of nitrocefin hydrolysis is determined for each inhibitor concentration.

e The apparent rate constant of inactivation (k_obs) is calculated at each inhibitor
concentration by fitting the progress curves to a first-order equation.

o The second-order rate constant (k2/Ki) is determined by plotting k_obs versus the inhibitor
concentration and fitting the data to a linear equation.

Determination of PBP2 Inhibition (ICso)

The half-maximal inhibitory concentration (ICso) for PBP2 is determined using a competition
assay with a fluorescently labeled penicillin, such as Bocillin-FL.
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Materials:

Membrane preparations containing PBP2 from the target organism (e.g., E. coli)

DBO inhibitor (e.g., FPI-1523)

Bocillin-FL (fluorescent penicillin)

Assay buffer

SDS-PAGE apparatus and fluorescence imager

Procedure:

Prepare a series of dilutions of the DBO inhibitor.

 Incubate the membrane preparations with the different concentrations of the DBO inhibitor
for a specified time to allow for binding to PBP2.

o Add a fixed concentration of Bocillin-FL to the mixture and incubate to allow the fluorescent
probe to bind to the remaining active PBP2.

» Stop the reaction by adding a sample buffer and boiling the samples.

o Separate the proteins by SDS-PAGE.

» Visualize the fluorescently labeled PBP2 bands using a fluorescence imager.

o Quantify the fluorescence intensity of the PBP2 band for each inhibitor concentration.

e The ICso value is determined by plotting the percentage of PBP2 inhibition against the
inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization
Signaling Pathway of DBO Action

Caption: Mechanism of action of Diazabicyclooctanes (DBOs).
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Experimental Workflow for Kinetic Analysis
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Click to download full resolution via product page

Caption: General workflow for determining kinetic parameters.

¢ To cite this document: BenchChem. [Comparative Kinetic Analysis of FPI-1523 and Other
Diazabicyclooctane (-Lactamase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387629#comparative-kinetic-analysis-of-fpi-1523-
and-other-dbos]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b12387629?utm_src=pdf-body-img
https://www.benchchem.com/product/b12387629#comparative-kinetic-analysis-of-fpi-1523-and-other-dbos
https://www.benchchem.com/product/b12387629#comparative-kinetic-analysis-of-fpi-1523-and-other-dbos
https://www.benchchem.com/product/b12387629#comparative-kinetic-analysis-of-fpi-1523-and-other-dbos
https://www.benchchem.com/product/b12387629#comparative-kinetic-analysis-of-fpi-1523-and-other-dbos
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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